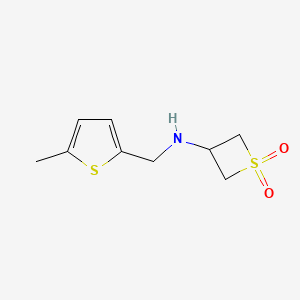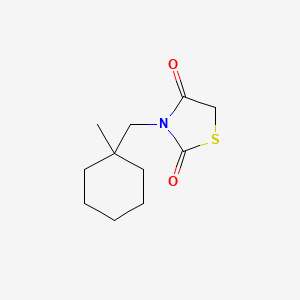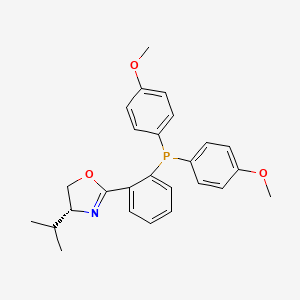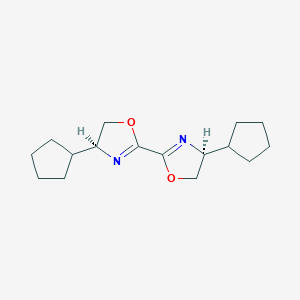
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, a sulfur-containing four-membered ring, with a methylthiophenyl group and an amino group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
化学反応の分析
Types of Reactions
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel antimicrobial or anticancer agents.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide exerts its effects is not well-documented. its interactions with biological molecules likely involve the sulfur atom in the thietane ring and the amino group, which can form hydrogen bonds or coordinate with metal ions. These interactions may affect molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thietane: The parent compound of the thietane ring system.
3-((5-Methylhexan-2-yl)amino)thietane 1,1-dioxide: A structurally similar compound with a different substituent on the amino group.
Thiophene Derivatives: Compounds containing the thiophene ring, which share some structural similarities with the thietane ring.
Uniqueness
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both the thietane ring and the methylthiophenyl group
特性
分子式 |
C9H13NO2S2 |
|---|---|
分子量 |
231.3 g/mol |
IUPAC名 |
N-[(5-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H13NO2S2/c1-7-2-3-9(13-7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3 |
InChIキー |
ZEKZNSJQAZPMCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CNC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)

![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)

![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)


